molecular formula C9H9BrN2 B1497481 (7-bromo-1H-indol-3-yl)methanamine CAS No. 887581-42-2

(7-bromo-1H-indol-3-yl)methanamine

Cat. No.: B1497481
CAS No.: 887581-42-2
M. Wt: 225.08 g/mol
InChI Key: WYBJUXJPUNFHQA-UHFFFAOYSA-N
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Description

(7-Bromo-1H-indol-3-yl)methanamine is a brominated indole derivative featuring a methanamine (-CH₂NH₂) substituent at the 3-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The bromine atom at the 7-position enhances electrophilic reactivity and may influence binding interactions in biological systems.

Properties

CAS No.

887581-42-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(7-bromo-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2

InChI Key

WYBJUXJPUNFHQA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)NC=C2CN

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CN

Origin of Product

United States

Comparison with Similar Compounds

Substituted 3-Aminoindoles

2-(7-Bromo-1H-indol-3-yl)ethanamine
  • Molecular Formula : C₁₀H₁₁BrN₂
  • Molecular Weight : 239.116 g/mol
  • Structure : Features an ethylamine (-CH₂CH₂NH₂) chain at the 3-position instead of methanamine.
  • Key Data: ChemSpider ID 13717569; CAS 40619-69-0.
2-(7-Bromo-1H-indol-3-yl)acetic Acid
  • Molecular Formula: C₁₀H₈BrNO₂
  • Molecular Weight : 262.08 g/mol
  • Structure : Carboxylic acid (-CH₂COOH) substituent at the 3-position.
  • Key Data : The acidic group enhances water solubility, making it suitable for salt formation or conjugation chemistry. This derivative is a common intermediate for synthesizing amide-linked bioactive compounds .

Thioether-Linked Derivatives

2-((7-Bromo-1H-indol-3-yl)thio)-N-(substituted)acetamides
  • Examples :
    • 6c7 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(2-methoxybenzyl)acetamide
    • 6c8 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(3,4-dichlorobenzyl)acetamide
  • Key Data :
    • Purity : 99.3% (6c7), 99.2% (6c8)
    • HRMS : Experimental values closely match theoretical calculations (e.g., 427.0099 vs. 427.0086 for 6c7).
    • Applications : The thioether linkage and aromatic substituents may enhance binding to sulfur-rich biological targets, such as enzymes or receptors .

Ketone and Aryl-Substituted Derivatives

1-(7-Bromo-1H-indol-3-yl)ethan-1-one
  • Structure : Ketone (-COCH₃) at the 3-position.
  • Key Data : NMR (1H and 13C) confirms the carbonyl group’s presence. The electron-withdrawing ketone reduces nucleophilicity at the 3-position, directing reactivity toward condensation or reduction reactions .
2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine Hydrochloride
  • Molecular Formula : C₁₅H₁₅BrClN₃
  • Structure : Pyridinyl substituent at the 2-position and ethylamine at the 3-position.
  • Key Data: CAS 1052405-41-0.

Halogen and Hydroxyl Variants

(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
  • Molecular Formula: C₈H₆BrFNO
  • Molecular Weight : 244.06 g/mol
  • Structure : Bromine at 4-position, fluorine at 7-position, and hydroxymethyl (-CH₂OH) at 3-position.
  • Key Data : CAS 1360946-31-1. The dual halogenation and hydroxyl group suggest utility in radiopharmaceuticals or as a synthetic precursor for cross-coupling reactions .

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